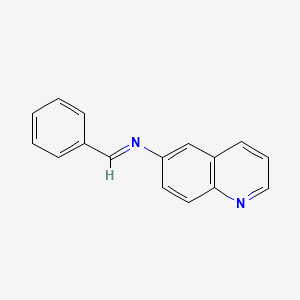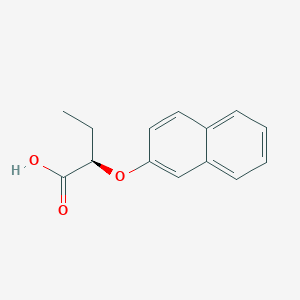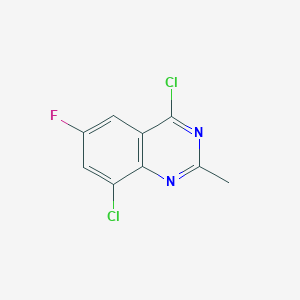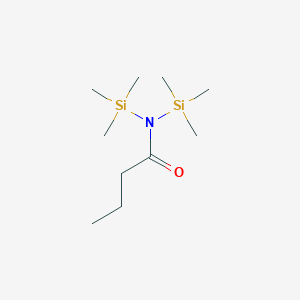
N-Benzylidenequinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylidenequinolin-6-amine is a compound that belongs to the class of Schiff bases, which are characterized by the presence of an azomethine group (–HC=N–). This compound is derived from quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylidenequinolin-6-amine can be synthesized through the Schiff base reaction, which involves the condensation of an amine with a carbonyl compound. In this case, the reaction typically involves the condensation of quinoline-6-amine with benzaldehyde. The reaction is usually carried out in the presence of a catalyst, such as Kinnow peel powder, which acts as a green catalyst . The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of green catalysts and sustainable methods is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Benzylidenequinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azomethine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
N-Benzylidenequinolin-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: Quinoline derivatives, including this compound, are studied for their potential use as antimalarial, antiviral, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-Benzylidenequinolin-6-amine involves its interaction with various molecular targets and pathways. The azomethine group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to intercalate into DNA also contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-Benzylideneaniline: Another Schiff base with similar synthetic routes and applications.
Quinoline-6-amine: The parent compound used in the synthesis of N-Benzylidenequinolin-6-amine.
Benzylidene derivatives: Compounds with similar structures and reactivity.
Uniqueness
This compound is unique due to its specific quinoline backbone, which imparts distinct biological activities and chemical reactivity. Its ability to form stable Schiff bases and undergo various chemical transformations makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
84922-27-0 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-phenyl-N-quinolin-6-ylmethanimine |
InChI |
InChI=1S/C16H12N2/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16/h1-12H |
InChI Key |
IDZAUYZRICSNLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11875558.png)

![2-(diethoxymethyl)-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11875566.png)

![7-(Azepan-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11875571.png)
![2-amino-N-propan-2-yl-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11875580.png)



![Tert-butyl 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11875601.png)
![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11875610.png)

